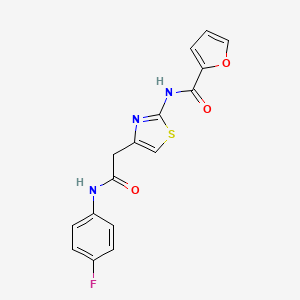

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

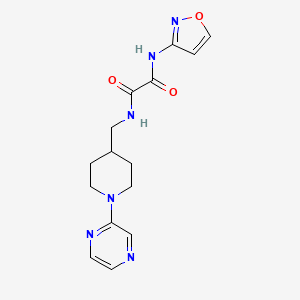

The compound contains several important moieties including a thiazole ring and an imidazole ring . The thiazole ring is an important heterocycle in chemistry, consisting of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, general synthesis methods for similar compounds involve multiple steps. For example, certain thiadiazole derivatives were synthesized starting from 4-chlorobenzoic acid in a six-step process . Similarly, imidazole was first synthesized by glyoxal and ammonia .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. The presence of the fluorophenyl group in the compound could potentially enhance its activity against various bacterial strains. Research has shown that similar structures exhibit in vitro antibacterial activity against pathogens like Staphylococcus aureus .

Antifungal Applications

The structural analogy to known antifungal agents suggests that this compound could be explored for its efficacy against fungal infections. Thiazole compounds have been used in the development of antifungal drugs such as Abafungin .

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. The compound’s ability to interact with biological systems may lead to the discovery of new mechanisms of action against cancer cells .

Anti-inflammatory Uses

The compound’s structure is reminiscent of molecules that have shown anti-inflammatory effects. This suggests potential applications in the treatment of chronic inflammatory diseases .

Antiretroviral Research

Thiazole rings are present in several antiretroviral drugs. The compound could be a candidate for the development of new HIV treatment options due to its structural features .

Hypertension Management

Some thiazole derivatives have been utilized in the management of hypertension. The compound’s unique structure could lead to the synthesis of novel antihypertensive medications .

Schizophrenia Treatment

Given the thiazole’s role in drugs for schizophrenia, this compound could be part of research into new therapeutic agents for mental health disorders .

Treatment of Allergies

The compound’s molecular framework may be conducive to the development of new antiallergic medications, expanding the range of treatment options for allergic reactions .

Direcciones Futuras

Mecanismo De Acción

Thiazoles

are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . Thiazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor activities . They are known to interact with various biological targets, often through the formation of hydrogen bonds with key amino acids in the active sites of enzymes or receptors .

Furan derivatives

are another class of organic compounds that contain a five-membered aromatic ring with one oxygen atom. Furan derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .

The mode of action of thiazole and furan derivatives can vary greatly depending on their exact structure and the presence of other functional groups. They can interact with their targets in various ways, such as by inhibiting key enzymes, interacting with cell membrane components, or intercalating into DNA .

The biochemical pathways affected by these compounds can also be diverse, ranging from DNA synthesis to various metabolic pathways. The downstream effects can include cell cycle arrest, apoptosis, or changes in cell metabolism .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as their lipophilicity, molecular size, and the presence of specific functional groups. These factors can affect their bioavailability and distribution within the body .

The result of action of these compounds at the molecular and cellular level can include changes in gene expression, inhibition of cell growth, induction of cell death, and other effects depending on the specific compound and its target .

The action environment , including factors such as pH, temperature, and the presence of other molecules, can influence the activity, efficacy, and stability of these compounds .

Propiedades

IUPAC Name |

N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3S/c17-10-3-5-11(6-4-10)18-14(21)8-12-9-24-16(19-12)20-15(22)13-2-1-7-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWIWTCKGIPGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2951930.png)

![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2951946.png)

![Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine](/img/structure/B2951947.png)

![N-Cyclopentyl-4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2951951.png)